BenchChemオンラインストアへようこそ!

GM2 Ganglioside sugar

immuno-oncology tumor microenvironment natural killer cell biology

GM2 ganglioside (monosialoganglioside GM2, Tay‑Sachs ganglioside) is a glycosphingolipid composed of a ceramide anchor linked to the tetrasaccharide GalNAcβ1‑4(Neu5Acα2‑3)Galβ1‑4Glc. It belongs to the ganglio‑series gangliosides and is distinguished from in‑class analogs by a single sialic acid residue and a terminal N‑acetylgalactosamine (GalNAc) moiety that is absent in GM1, GM3, GD2, and GD3.

Molecular Formula C37H61N2O29Na
Molecular Weight
Cat. No. B1165329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGM2 Ganglioside sugar
SynonymsGalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc
Molecular FormulaC37H61N2O29Na
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GM2 Ganglioside Sugar – Structural Identity, Pharmacological Class, and Procurement Baseline


GM2 ganglioside (monosialoganglioside GM2, Tay‑Sachs ganglioside) is a glycosphingolipid composed of a ceramide anchor linked to the tetrasaccharide GalNAcβ1‑4(Neu5Acα2‑3)Galβ1‑4Glc [1]. It belongs to the ganglio‑series gangliosides and is distinguished from in‑class analogs by a single sialic acid residue and a terminal N‑acetylgalactosamine (GalNAc) moiety that is absent in GM1, GM3, GD2, and GD3 [2]. GM2 is a minor component of normal neuronal plasma membranes but accumulates pathologically to 86–87% of total gangliosides in Tay‑Sachs and Sandhoff disease cerebral gray matter [3]. This compound is employed in immunological, virological, and neurobiological research as a membrane receptor, a tumor‑associated antigen, and an analytical reference standard for LC‑MS/MS ganglioside profiling [4].

Why GM2 Ganglioside Sugar Cannot Be Replaced by GM1, GM3, GD2, or Asialo‑GM2 in Critical Research Applications


Despite sharing a lactosylceramide core, ganglio‑series gangliosides display radically divergent protein‑binding profiles, immunological activities, and disease‑biomarker performance due to differences in sialylation status, terminal GalNAc presence, and oligosaccharide conformation [1]. Substituting GM2 with GM1 forfeits the terminal GalNAc epitope that is essential for binding by the GM2 activator protein, anti‑GM2 antibodies, and reovirus σ1 attachment protein [2]. Replacing GM2 with asialo‑GM2 (GA2) eliminates the sialic acid carboxylate that the GM2 activator protein requires for high‑affinity recognition [3]. Using GM3 instead of GM2 yields opposite biological effects in endothelial cell mitogenesis assays and reduces NK‑cell inhibitory potency by 28 percentage points [4]. GD2, which carries a second sialic acid, is inactive in NK‑cell inhibition and lacks the exclusive monosialo‑GalNAc configuration of GM2 [5]. The quantitative evidence below demonstrates that these structural nuances translate into irreplaceable functional differences that directly govern experimental outcomes and diagnostic utility.

GM2 Ganglioside Sugar – Comparator‑Based Quantitative Differentiation Evidence for Procurement Decisions


NK Cell Cytotoxicity Inhibition: GM2 vs. GM1, GM3, GD1a, GD1b, GT1b, GD2, and GD3

Among eight HPLC‑purified human brain gangliosides, only GM2 and GM3 inhibited human natural killer (NK) cell activity. GM2 achieved 75% inhibition at 50 nmol/mL, whereas GM3 achieved 47% inhibition [1]. GM1, GD1a, GD1b, GT1b, GD2, and GD3 were all inactive under identical conditions [1]. GM2 acts by reducing effector‑target cell binding, a mechanism not shared by GM3, indicating functional divergence even between the two active analogs [1].

immuno-oncology tumor microenvironment natural killer cell biology

Human B Cell Immunoglobulin Production and Proliferation: GM2 vs. GM1, GD1a, GD1b, GD3, GT1b, GQ1b, and GM3

Of seven gangliosides tested, only GM2 and GM3 inhibited IgG subclass and IgM production, as well as thymidine uptake, by SAC/IL‑2‑stimulated human tonsillar B cells [1]. GM1, GD1a, GD1b, GD3, GT1b, and GQ1b were without effect [1]. Both GM2 and GM3 specifically targeted sIgG1⁺, sIgG2⁺, sIgG3⁺, sIgG4⁺, and sIgM⁺ B cells while sparing sIgA1⁺ and sIgA2⁺ populations [1]. The inhibition was reversed by anti‑GM2 or anti‑GM3 antibodies, confirming ganglioside‑specific activity [1].

B cell immunology immunoglobulin regulation TNF‑alpha modulation

bFGF‑Induced Endothelial Cell Mitogenesis: GM2 vs. GM1 and GM3 – Opposing Directionality of Effect

Pre‑treatment of bovine aortic endothelial cells (BAEC) with GM2 (5–20 μM) inhibited bFGF‑induced mitogenesis, an effect shared with GM1 but opposite to GM3, which acted synergistically with bFGF to increase proliferation above that of bFGF alone (p < 0.05) [1]. GM2 also modified bFGF binding to its receptor and inhibited downstream protein‑tyrosine phosphorylation of 40–120 kDa substrates, PLCγ1, MAP kinase, and protein kinase C activation, though to a lesser extent than GM1 [1].

angiogenesis endothelial cell biology growth factor signaling

Plasma GM2 34:1 as a Diagnostic Biomarker for GM2‑Gangliosidosis: 100% Sensitivity and Specificity vs. Controls

Plasma GM2 34:1 levels and the GM2 34:1/GM3 34:1 ratio discriminated 19 GM2‑gangliosidosis patients (Tay‑Sachs, Sandhoff, AB variant) from 20 age‑matched controls with 100% sensitivity and 100% specificity using LC‑MS/MS [1]. Plasma GM2 molecular species were elevated in all 19/19 patients, including the GM2A‑mutant AB variant patient, compared to controls and to patients with other lysosomal storage diseases [1]. In contrast, standard enzymatic assays measuring β‑hexosaminidase A/B activity fail to detect defects in the GM2 activator protein (GM2A mutations) [1].

lysosomal storage disease Tay‑Sachs diagnostics LC‑MS biomarker

GM2 Activator Protein Binding: Requirement of Sialic Acid Carboxylate for High‑Affinity Interaction

The GM2 activator protein, an essential cofactor for lysosomal β‑hexosaminidase A‑mediated GM2 degradation, binds avidly to GM2 and other acidic glycosphingolipids but only very weakly to asialo‑GM2 (GA2) and asialo‑GM1, which lack the sialic acid carboxylate group [1]. Methyl esterification or reduction of the NeuAc carboxyl function in GM2 similarly abrogates binding, confirming that the negatively charged sialic acid moiety is a critical recognition determinant [1]. This binding selectivity is functional: GM2 is hydrolyzed by β‑hexosaminidase A in the presence of GM2 activator, whereas asialo‑GM2 is not processed under the same conditions [1].

sphingolipid metabolism GM2 activator protein β‑hexosaminidase A cofactor

Serotype 1 Reovirus Glycan Coreceptor: GM2 vs. Other Sialylated Glycans – Structural Basis of Serotype‑Specific Viral Entry

Glycan array screening identified the GM2 oligosaccharide as a specific receptor for the σ1 attachment protein of serotype 1 reovirus (T1L) [1]. The co‑crystal structure of T1L σ1 with the GM2 glycan reveals that both terminal sugar residues—N‑acetylneuraminic acid (Neu5Ac) and N‑acetylgalactosamine (GalNAc)—form direct contacts with the protein binding groove [1]. Preincubation with GM2 specifically inhibited type 1 but not type 3 reovirus infection of mouse embryonic fibroblasts (MEFs) [1]. Mutations in the GM2‑binding domain of σ1 diminished hemagglutination capacity and reduced MEF infectivity [1].

virology reovirus attachment glycan receptor specificity

Procurement‑Driven Application Scenarios Where GM2 Ganglioside Sugar Is Scientifically Irreplaceable


Tumor Immunosuppression Mechanism Studies Requiring NK‑Cell Inhibitory Activity

GM2 is one of only two human brain gangliosides capable of inhibiting NK cell cytotoxicity (75% at 50 nmol/mL), and it acts via a distinct mechanism of reducing effector‑target binding not shared by GM3 . Researchers dissecting ganglioside‑mediated tumor immune evasion must select GM2 rather than GM1, GD1a, GD1b, GT1b, GD2, or GD3, which are inactive in NK inhibition assays . This application is directly supported by the quantitative evidence in Section 3, Evidence Item 1.

B Cell Immunology and Immunoglobulin Class‑Switch Regulation Assays

GM2 selectively inhibits IgG subclass and IgM production in SAC/IL‑2‑stimulated human B cells without affecting IgA production, a property shared only with GM3 among seven tested gangliosides . GM1, GD1a, GD1b, GD3, GT1b, and GQ1b are biologically inert in this system . Scientists investigating ganglioside‑mediated B‑cell tolerance or TNF‑α‑dependent Ig regulation must use GM2 (or GM3) to observe the inhibitory phenotype. This scenario is derived from Section 3, Evidence Item 2.

Angiogenesis and Endothelial Cell bFGF Signaling Modulation Experiments

GM2 inhibits bFGF‑induced endothelial cell mitogenesis, while GM3 synergistically enhances proliferation beyond that of bFGF alone (p < 0.05) . This qualitative difference in directionality means that GM3 substitution would produce the opposite experimental result. GM2 also attenuates bFGF‑receptor binding and downstream MAP kinase pathway activation . Studies on circulating ganglioside effects on tumor angiogenesis must specifically employ GM2 to replicate the inhibitory phenotype observed at physiological serum concentrations in cancer patients. This scenario is supported by Section 3, Evidence Item 3.

LC‑MS/MS Diagnostic Method Development and Validation for GM2‑Gangliosidosis

GM2 analytical reference standards are essential for calibrating LC‑MS/MS methods that quantify plasma GM2 34:1, a biomarker achieving 100% sensitivity and 100% specificity for detecting all GM2‑Gangliosidosis subtypes, including the AB variant missed by conventional enzyme assays . Internal standards such as deuterated GM2 (e.g., C16 GM2‑d9) enable precise quantification by GC‑MS or LC‑MS . This application extends to therapeutic monitoring of β‑hexosaminidase replacement or gene therapy interventions where GM2 clearance is the pharmacodynamic endpoint. This scenario stems from Section 3, Evidence Item 4.

Quote Request

Request a Quote for GM2 Ganglioside sugar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.